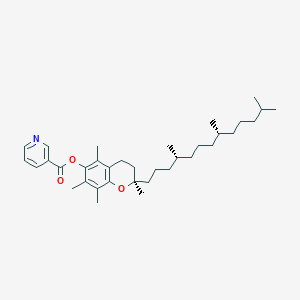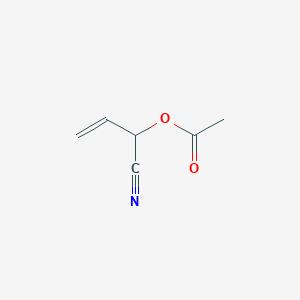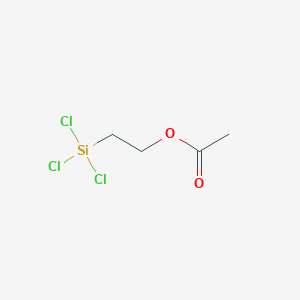
Isopropylmethyldichlorosilane
Overview
Description
Isopropylmethyldichlorosilane is a useful research compound. Its molecular formula is C4H10Cl2Si and its molecular weight is 157.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Improving Thermal Stability of Polyurethane
Isopropylmethyldichlorosilane is involved in the synthesis of hyperbranched polysiloxane nanoparticles, which, when added to polyurethane, significantly improve its thermal stability. This enhancement is evident from the increase in the integral procedural decomposition temperature from 348°C to 859°C, marking a substantial improvement in the thermal stability of the hybrid material by approximately 247% (Liu et al., 2019).
Enhancing High-Performance Liquid Chromatography (HPLC) Packings
This compound plays a role in the chemical modification of copolymers used as packings in HPLC. Its application deactivates hydroxyl groups present in the skeleton of the porous polymer, influencing the chromatographic behavior and retention indices of various compounds (Gawdzik et al., 1998).
Investigating Thermal Degradation in Polyurethanes
In the study of the thermal degradation mechanism of polyurethanes, this compound is utilized in the synthesis of self-curable polyurethanes. The investigation of their thermal degradation through TGA/FTIR highlights the distinct degradation behavior between cured and non-cured samples, providing insights into the stability of these materials (Aguirresarobe et al., 2012).
Improving Antiadhesive and Antibacterial Properties
The modification of polyethylene with various organosilanes, including this compound, enhances its antiadhesive and antibacterial properties. This modification is particularly relevant in the medical and water industries, where such characteristics are critical (Kręgiel & Niedzielska, 2014).
Grafting Organosilanes on Mineral Surfaces
This compound's hydrolysis products are essential in grafting silicates, significantly impacting the formation of vinylic derivatives of minerals. This process is vital in understanding the interaction between silanes and mineral surfaces, offering applications in materials science and engineering (Ruiz-Hitzky & Meerbeek, 1978).
Enhancing Bone Cell Organization and Mineralization
In the field of biomaterials, the use of patterned alkylsiloxanes, including this compound, guides the spatial distribution of bone-derived cells in vitro. The patterns facilitate the organization of cells and their subsequent mineralization, proving crucial in tissue engineering and the study of bone formation (Healy et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used as a chemical intermediate . It is an organochlorosilane, which means it belongs to a class of organosilicon compounds containing carbon–silicon and silicon–chlorine bonds . These compounds are often used in the synthesis of a wide range of other organosilicon compounds, including siloxanes and silicones .
Mode of Action
The dichlorosilane group in the compound can undergo reactions with various nucleophiles, leading to the formation of new silicon-containing compounds .
Biochemical Pathways
Organochlorosilanes like this compound are often used in the synthesis of silicon-based polymers, which have a wide range of applications in various industries .
Pharmacokinetics
It is primarily used in industrial settings as a chemical intermediate
Result of Action
As a chemical intermediate, the primary result of this compound’s action is the formation of new compounds. It can be used to prepare styrene conjugated diene block copolymers, granular random/stereoblock polystyrene, etc .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is highly reactive with water, forming hydrogen chloride . Therefore, it must be stored and handled in a dry environment to prevent unwanted reactions . Additionally, it is a highly flammable liquid and vapor, so it should be kept away from heat, open flames, and sparks .
Properties
IUPAC Name |
dichloro-methyl-propan-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Si/c1-4(2)7(3,5)6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIWUBVZCIGHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334057 | |
| Record name | Isopropylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18236-89-0 | |
| Record name | Isopropylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(methyl)isopropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)




![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)




